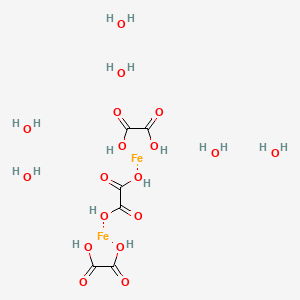
Iron(iii)oxalate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is an inorganic compound with the chemical formula Fe2(C2O4)3·6H2O. It is a coordination polymer with varying degrees of hydration and is known for its pale yellow to lime green color. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through the reaction of iron(III) hydroxide with oxalic acid. The reaction proceeds as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the formation of the desired hexahydrate form .
Industrial Production Methods: In industrial settings, the production of iron(III) oxalate hexahydrate involves the use of iron(III) salts and oxalic acid. The process may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature and pH, are carefully monitored to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where iron(III) is reduced to iron(II) while oxalate ions are oxidized.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III) in the synthesis of iron(III) oxalate.
Reducing Agents: Sodium borohydride can be used in radical Markovnikov hydrofunctionalization reactions involving iron(III) oxalate.
Major Products Formed:
Iron(II) Oxalate: Formed during the reduction of iron(III) oxalate.
Carbon Dioxide: Produced during the photolysis of iron(III) oxalate.
Applications De Recherche Scientifique
Iron(III) oxalate hexahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iron(III) oxalate hexahydrate involves several key steps:
Comparaison Avec Des Composés Similaires
Iron(III) oxalate hexahydrate can be compared with other iron oxalates and related compounds:
Iron(II) Oxalate (FeC2O4·2H2O): Unlike iron(III) oxalate, iron(II) oxalate is less stable and more prone to oxidation.
Potassium Ferrioxalate (K3[Fe(C2O4)3]): This compound is a well-known photochemical reagent used in actinometry, whereas iron(III) oxalate hexahydrate is more commonly used in material synthesis and environmental applications.
Sodium Ferrioxalate (Na3[Fe(C2O4)3]): Similar to potassium ferrioxalate, it is used in photochemical studies but differs in its solubility and reactivity.
Iron(III) oxalate hexahydrate stands out due to its unique combination of stability, reactivity under light, and versatility in various applications.
Propriétés
Formule moléculaire |
C6H18Fe2O18 |
|---|---|
Poids moléculaire |
489.89 g/mol |
Nom IUPAC |
iron;oxalic acid;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2 |
Clé InChI |
PIYPWGCNTGPTAY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


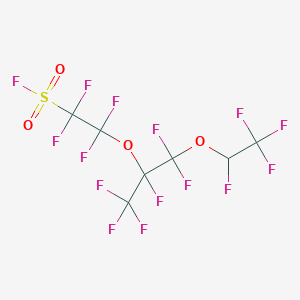
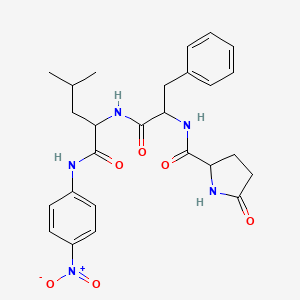

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)

![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
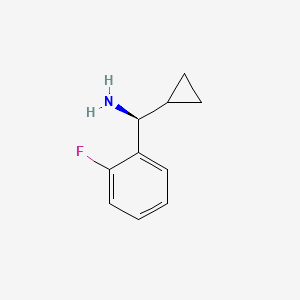

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
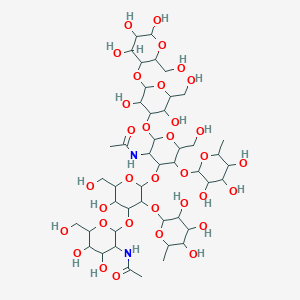


![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)

